7-methoxy-3-methyl-1H-indole
Overview
Description
7-Methoxy-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids .
Scientific Research Applications
7-Methoxy-3-methyl-1H-indole has several scientific research applications:
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 7-methoxy-3-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the acylation of 7-methoxy-2-methyl-1H-indole with trichloroacetyl chloride followed by alcoholysis . Another approach includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-Methoxy-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include various substituted indoles and their derivatives.
Comparison with Similar Compounds
7-Methoxy-3-methyl-1H-indole can be compared with other similar indole derivatives, such as:
7-Methoxyindole: Used to study the effects of methoxy substitution on the indole ring.
7-Methoxy-1H-indole-2,3-dione: Another indole derivative with different substitution patterns.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Known for its antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
7-methoxy-3-methyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10-8(7)4-3-5-9(10)12-2/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUDWZTIUMEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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